n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride
Description
n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride is a synthetic amine derivative characterized by a benzyl group attached to a methanamine backbone and a 3-methyl-substituted pyridine ring. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous media compared to its free base form, making it suitable for pharmacological and chemical research applications.
Properties
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]-1-phenylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2.2ClH/c1-12-6-5-9-16-14(12)11-15-10-13-7-3-2-4-8-13;;/h2-9,15H,10-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKMGKCAWFYQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of 3-Hydroxy-4-Methylpyridine (Chinese Patent CN101759630A)
- Starting Materials: 3-hydroxy-4-methylpyridine and benzyl chloride.
- Step 1: Preparation of benzyl chloride salt of 3-hydroxy-4-methylpyridine by adding benzyl chloride dropwise to 3-hydroxy-4-methylpyridine in acetonitrile at room temperature, then refluxing.
- Step 2: Reduction of the benzyl chloride salt in alkaline aqueous solution with a reducing agent, refluxed.
- Step 3: Oxidation of N-benzyl-3-hydroxy-4-methylpiperidine with chromium trioxide and concentrated sulfuric acid at room temperature to yield N-benzyl-4-methyl-3-piperidone.
- Purification: Extraction with ethyl acetate, washing, drying, and solvent removal.
- Yield: High overall yield with simplified operations and post-treatment.
- Reaction Conditions Summary:
| Step | Reagents & Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| 1 | 3-hydroxy-4-methylpyridine + benzyl chloride in acetonitrile | Room temp to reflux | Not specified | Molar ratio benzyl chloride:3-hydroxy-4-methylpyridine = 1.2:1 |
| 2 | Alkaline aqueous solution + reducing agent | Reflux | Not specified | Formation of N-benzyl-3-hydroxy-4-methylpiperidine |
| 3 | CrO₃ + H₂SO₄ | Room temperature | Not specified | Oxidation to N-benzyl-4-methyl-3-piperidone |
This method emphasizes operational simplicity and high yield, suitable for scale-up.
Benzylation and Alkylation of Aminoethyl Acetoacetate Derivatives (European Patent EP0245680A2)
- Starting Materials: 3-nitrobenzaldehyde, methyl 3-aminocrotonate, and 2-(N-methylamino)ethyl acetoacetate.
- Step 1: Condensation of starting materials in hydroxylated solvents (methanol, ethanol, isopropanol) or dipolar aprotic solvents (DMF, DMSO, acetonitrile) at 20–150°C (preferably reflux).
- Step 2: Removal of solvent and benzylation of the intermediate with benzyl chloride in toluene in the presence of potassium carbonate at reflux for 6–24 hours.
- Step 3: Purification by crystallization from acetone.
- Yield: Improved yields and purity compared to prior art.
- Characterization: Confirmed by elemental analysis, IR, NMR, and UV spectra.
- Example Data:
| Reagents | Amount (g) | Solvent | Temp (°C) | Time (h) | Yield (g) | Melting Point (°C) |
|---|---|---|---|---|---|---|
| 3-nitrobenzaldehyde | 10.7 | Isopropanol | Reflux | 6 | - | - |
| 2-(N-methylamino)ethyl acetoacetate | 11.3 | - | - | - | - | - |
| Methyl 3-aminocrotonate | 8.2 | - | - | - | - | - |
| Benzyl chloride | 9 | Toluene | Reflux | 12 | 24.9 | 166–168 |
This method yields a yellow crystalline solid with good purity and yield.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Disadvantages | Yield |
|---|---|---|---|---|
| Benzylation of 3-hydroxy-4-methylpyridine (CN101759630A) | Simple 3-step process, reflux conditions | High yield, scalable, simplified | Uses chromium trioxide (toxic) | High |
| Reductive amination (EP2994454B1) | Multi-step, protection/deprotection, sensitive reagents | Stereoselective synthesis | Low yield, costly reagents, complex | ~13.6 mol % |
| Condensation and benzylation (EP0245680A2) | Condensation in alcohol or aprotic solvents, benzylation with K2CO3 | Improved purity and yield | Requires long reflux times | Moderate to high |
Notes on Purification and Characterization
- Purification commonly involves crystallization from solvents like acetone or ethyl acetate.
- Characterization techniques include elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and ultraviolet (UV) spectroscopy to confirm structure and purity.
- Salt formation with hydrochloric acid yields the dihydrochloride form, improving stability and handling.
Summary and Recommendations
The preparation of n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride can be efficiently achieved via benzylation of hydroxylated methylpyridine derivatives followed by reduction and salt formation, as demonstrated in the Chinese patent CN101759630A, which offers a high-yield, scalable, and operationally straightforward method. Alternative methods involving reductive amination or condensation reactions provide routes with varying complexity and yields but may be less suitable for large-scale production due to reagent cost and safety concerns.
For industrial and research applications requiring high purity and yield, the benzylation-reduction-oxidation route with careful control of reaction conditions and purification steps is recommended.
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and amines, depending on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride has diverse applications in scientific research:
1. Medicinal Chemistry:
- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and cardiovascular conditions.
- Vasodilators: Related compounds have been identified as effective vasodilators, indicating potential therapeutic uses in treating hypertension and other cardiovascular diseases .
2. Biological Research:
- Enzyme Inhibition Studies: The compound can be utilized to investigate enzyme interactions and inhibition mechanisms, contributing to the understanding of metabolic pathways.
- Receptor Binding Assays: Its structural characteristics allow for exploration in receptor binding studies, particularly in neuropharmacology .
3. Organic Synthesis:
- Building Blocks for Complex Molecules: It acts as a versatile building block for synthesizing more complex organic molecules, facilitating advancements in synthetic organic chemistry.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Vasodilatory Effects:
- Neuropharmacological Research:
- Synthetic Pathway Optimization:
Mechanism of Action
The mechanism of action of n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride with two related compounds from the evidence: Diphenhydramine Hydrochloride () and (R)-1-(2-Bromopyridin-4-yl)ethanamine Dihydrochloride (). Key differences in structure, physicochemical properties, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
Salt Form and Solubility: The dihydrochloride salt of the target compound likely offers superior water solubility compared to Diphenhydramine’s mono-hydrochloride form. This property is critical for bioavailability in drug formulations . Both dihydrochloride salts (target compound and ’s bromopyridine derivative) may exhibit similar solubility profiles, though substituents like bromine or benzyl groups could modulate partition coefficients .
The benzyl group in the target compound contributes to lipophilicity, which may improve blood-brain barrier penetration relative to Diphenhydramine’s diphenylmethoxy moiety, a feature linked to sedative effects .
Pharmacological Implications: Diphenhydramine’s dimethylamino and diphenylmethoxy groups are critical for its antihistamine activity via H1-receptor antagonism. By contrast, the target compound’s pyridine ring could engage in hydrogen bonding or π-π stacking interactions, suggesting divergent biological targets . The bromine atom in ’s compound positions it as a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s methyl and benzyl groups may limit such utility .
Research Findings and Limitations
- Synthesis Insights : While details synthetic routes for a benzamide derivative, analogous methods (e.g., coupling reactions or salt formation) may apply to the target compound. However, direct synthesis data for the dihydrochloride salt are absent in the provided evidence.
- Biological Data Gap: No activity or toxicity studies for the target compound are cited. Comparisons with Diphenhydramine () remain speculative, relying on structural parallels rather than empirical data.
- Structural Analogues : ’s bromopyridine derivative highlights the role of halogenation in modifying electronic properties, a design strategy that could be explored for the target compound via substitution of the methyl or benzyl groups .
Biological Activity
n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride is a chemical compound with significant potential in biological research and applications. Its unique structure, characterized by a benzyl group attached to a methanamine framework and further substituted with a 3-methyl-2-pyridine moiety, grants it various biological activities including enzyme inhibition and receptor binding. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₈Cl₂N₂
- Molecular Weight : 285.21 g/mol
- Solubility : The presence of two hydrochloride groups enhances solubility in water, facilitating its application in various biological assays.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The pyridine ring can participate in π-electron interactions, influencing both receptor binding and enzymatic activity. This compound has been shown to modulate signal transduction pathways by binding to cell surface receptors and inhibiting or activating enzymes involved in metabolic processes.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Enzyme Inhibition : It has shown potential as an inhibitor of various enzymes, impacting metabolic pathways.
- Receptor Binding : The compound interacts with specific receptors, which may lead to alterations in cellular signaling.
- Antiproliferative Effects : Studies have indicated that it may possess anticancer properties against various cancer cell lines.
Enzyme Inhibition Studies
Research has demonstrated that this compound can inhibit enzymes critical for cellular function. For instance, it was found to inhibit acetylcholinesterase (AChE) with significant potency:
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | < 100 | AChE |
This level of inhibition suggests its potential use in treating conditions related to cholinergic dysfunction.
Anticancer Activity
The compound's antiproliferative effects have been evaluated against several cancer cell lines. For example, it exhibited notable activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | < 5 |
| MCF7 | < 3 |
These results indicate that this compound could be a promising candidate for further development as an anticancer agent.
Case Studies
In a study focusing on the synthesis and evaluation of various derivatives of benzylated compounds, this compound was highlighted for its selective inhibition of certain enzyme targets. The structure–activity relationship (SAR) analysis revealed that modifications to the benzyl group significantly influenced biological efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for n-Benzyl-1-(3-methyl-2-pyridinyl)methanamine dihydrochloride, and what factors influence yield optimization?
- Methodological Answer : The synthesis of structurally related methanamine derivatives often involves reductive amination or nucleophilic substitution. For example, the synthesis of (S)-1-Benzyl-3-methylaminopyrrolidine (CAS 169749-99-9) uses chiral catalysts or enantioselective pathways to achieve >97% purity . Yield optimization depends on reaction temperature, solvent polarity (e.g., THF or dichloromethane), and stoichiometric ratios of reactants. Catalytic hydrogenation or acid-mediated cyclization may improve efficiency for pyridine-containing analogs .
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to avoid hygroscopic degradation . Use desiccants and monitor humidity levels. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling to prevent skin/eye irritation .
Q. What spectroscopic techniques are essential for characterizing the compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the benzyl and pyridinyl substituents, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., Exact Mass: ~262.04 for related dihydrochlorides) . Infrared (IR) spectroscopy identifies amine and hydrochloride functional groups. Purity assessment requires HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data when assessing the compound’s enzyme inhibition efficacy?
- Methodological Answer : Discrepancies in IC50 values may arise from assay conditions (e.g., pH, co-solvents). For LOXL2 inhibitors like (2-Chloropyridin-4-yl)methanamine hydrochloride (IC50 = 126 nM), validate results using orthogonal assays (e.g., fluorescence-based activity screens) and control for off-target effects via competitive binding studies . Statistical tools like Bland-Altman plots can quantify variability between replicates .
Q. What in vitro models are suitable for evaluating the compound’s blood-brain barrier (BBB) permeability in neuropharmacological studies?
- Methodological Answer : Use immortalized brain endothelial cell lines (e.g., hCMEC/D3) in transwell assays to measure apparent permeability (Papp). Compare with reference standards like J-147, a neuroprotective compound with confirmed BBB penetration . LC-MS/MS quantifies intracellular concentrations, while computational models (e.g., QSAR) predict logP and polar surface area to guide structural modifications .
Q. What strategies optimize HPLC method development for quantifying trace impurities in the compound?
- Methodological Answer : Adjust mobile phase composition (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to resolve polar degradation products. Column temperature (25–40°C) and flow rate (1.0–1.5 mL/min) impact peak symmetry. For dihydrochlorides, ion-pair chromatography with heptafluorobutyric acid improves retention . Validate methods per ICH guidelines for linearity (R² > 0.995), LOD (<0.1%), and LOQ (<0.3%) .
Q. How can researchers mitigate cytotoxicity in cell-based assays while testing the compound’s therapeutic potential?
- Methodological Answer : Perform dose-response curves (0.1–100 µM) with viability assays (e.g., MTT or Calcein-AM). For neurotoxic analogs like Tranylcypromine, use shorter incubation times (≤24 hrs) and serum-free media to reduce nonspecific binding . Confirm mechanism-specific effects via RNA interference or CRISPR knockouts of target genes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
